2-Chloro-3-methyl-6-nitroaniline

Neuroscience Monoamine Transporter Drug Discovery

2-Chloro-3-methyl-6-nitroaniline is a poly-substituted aromatic amine with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol. It belongs to the nitroaniline class, featuring a chloro substituent at the 2-position, a methyl group at the 3-position, and a nitro group at the 6-position.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
Cat. No. B12482517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methyl-6-nitroaniline
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl
InChIInChI=1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3
InChIKeyFVBMJNOCUDGNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methyl-6-nitroaniline (CAS 55730-13-7): Key Chemical and Functional Specifications for Scientific Procurement


2-Chloro-3-methyl-6-nitroaniline is a poly-substituted aromatic amine with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol . It belongs to the nitroaniline class, featuring a chloro substituent at the 2-position, a methyl group at the 3-position, and a nitro group at the 6-position [1]. This specific substitution pattern imparts a distinct electronic profile, characterized by the electron-withdrawing effects of the chloro and nitro groups, combined with the steric hindrance introduced by the 3-methyl group, which influences its reactivity and selectivity in both synthetic and biological contexts .

Defined substitution pattern supports regioselective synthesis and derivatization.
Reported bioactivity at SERT, DAT, nAChR, and Factor XIa in research assays.
Isomer-specific target engagement: substitution pattern critical for observed profile.

Why 2-Chloro-3-methyl-6-nitroaniline Cannot Be Replaced by Other Isomeric Nitroanilines


Generic substitution of 2-Chloro-3-methyl-6-nitroaniline with other chloro-methyl-nitroaniline isomers (e.g., 2-chloro-4-methyl-6-nitroaniline [CAS 5465-33-8] or 2-chloro-6-methyl-3-nitroaniline [CAS not assigned]) is not scientifically defensible without validation. The exact positions of the chloro, methyl, and nitro substituents on the aniline ring dictate the compound's electron density distribution, steric environment, and hydrogen-bonding capabilities, which in turn control its reactivity in nucleophilic substitution and reduction reactions . Furthermore, even minor positional changes can lead to profound differences in biological target engagement, as observed in structure-activity relationship (SAR) studies of monoamine transporter and nicotinic acetylcholine receptor (nAChR) inhibitors [1]. The following evidence guide provides quantitative, comparator-based data that justify the specific procurement and use of this precise isomer for research and industrial applications.

Positional isomers (e.g., 2-chloro-4-methyl or 2-chloro-6-methyl) may shift electronic and steric profiles, altering reactivity.
SAR evidence indicates transporter and receptor target engagement depends on exact substitution; generic replacement may not reproduce bioactivity.
Synthetic intermediate yields and selectivity are isomer-specific; cross-isomer inference requires validation.

Quantitative Differentiation of 2-Chloro-3-methyl-6-nitroaniline: A Comparator-Driven Evidence Assessment


Dopamine and Serotonin Transporter Inhibition: A Quantified Difference in IC₅₀ Values

2-Chloro-3-methyl-6-nitroaniline demonstrates a quantifiable difference in its inhibition of the dopamine transporter (DAT) versus the serotonin transporter (SERT) in human HEK293 cells. It inhibits [³H]serotonin uptake at SERT with an IC₅₀ of 100.0 nM, while it inhibits [³H]dopamine uptake at DAT with an IC₅₀ of 658.0 nM [1]. This 6.6-fold higher potency for SERT over DAT is a measurable property that distinguishes it from other aniline derivatives lacking this profile. This differentiation is critical for researchers seeking to modulate monoamine signaling pathways with a defined selectivity window.

SERT vs DAT Transporter Inhibition
Head-to-head
SERT IC₅₀ 100.0 nM vs DAT IC₅₀ 658.0 nM (6.6-fold)
Reported SERT-preferring inhibition context for transporter profiling.
[³H] uptake assay in HEK293 cells expressing human transporters.
Neuroscience Monoamine Transporter Drug Discovery

Serine Protease Inhibition: Sub-Nanomolar Affinity for Coagulation Factor XIa

2-Chloro-3-methyl-6-nitroaniline exhibits high-affinity binding to human coagulation factor XIa, a serine protease target for antithrombotic therapy, with a reported inhibition constant (Ki) of 2 nM [1]. In the context of serine protease inhibition, this potency is notable. While direct comparative data for other nitroanilines is unavailable from a single study, a cross-study comparison with a related compound, 2-chloro-4-methyl-6-nitroaniline hydrochloride, which showed an elastase IC₅₀ of 60 µM (60,000 nM) , highlights a >30,000-fold difference in activity. This suggests the specific 2-chloro-3-methyl-6-nitro substitution pattern is critical for achieving this level of potency against certain serine proteases.

Factor XIa vs Elastase Inhibition
Cross-study comparable
Factor XIa Ki 2 nM; 2-chloro-4-methyl isomer elastase IC₅₀ 60 µM (>30,000-fold)
Reported substitution-pattern dependence for serine protease affinity.
Assay conditions differ; direct quantitative comparison limited.
Hematology Antithrombotic Enzyme Inhibition

Nicotinic Acetylcholine Receptor (nAChR) Antagonism with Sub-Nanomolar Potency

The compound acts as a potent antagonist of the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC₅₀ of 1.8 nM measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. In contrast, its activity at the human α4β2 nAChR subtype was significantly lower, with an IC₅₀ of 12.0 nM [1]. This represents a 6.7-fold difference in potency between receptor subtypes. This subtype selectivity profile is a direct consequence of the compound's unique substitution pattern and is a quantifiable property that differentiates it from other aniline derivatives, which may not exhibit the same pattern or potency.

nAChR Subtype Antagonism
Head-to-head
α3β4 IC₅₀ 1.8 nM vs α4β2 IC₅₀ 12.0 nM (6.7-fold)
Supports α3β4-preferring nAChR subtype profiling context.
⁸⁶Rb⁺ efflux assay in SH-SY5Y cells.
Neuroscience Nicotinic Receptor Ion Channel

Multifunctional Building Block with a Unique Reactivity Profile for Medicinal Chemistry

2-Chloro-3-methyl-6-nitroaniline serves as a versatile intermediate that is not readily substituted by other isomers due to its unique combination of reactive sites. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, the nitro group at the 6-position can be selectively reduced to an amine for further derivatization, and the 3-methyl group provides steric hindrance that can control regioselectivity in subsequent reactions . While synthesis yields are process-dependent and no direct yield comparison with all isomers is available, patent literature for the related 2-chloro-6-methyl-3-nitroaniline synthesis reports yields >80% using a diazotization-reduction method . This class-level inference suggests that efficient synthetic routes exist for this substitution pattern, but the precise yield for this specific compound will be method-dependent.

Synthetic Intermediate Utility
Class-level inference
Related isomer synthesis: yield >80% via diazotization-reduction.
Class-level synthetic utility context; compound-specific yields to verify.
Yield data for this compound not reported; method-dependent.
Organic Synthesis Medicinal Chemistry Chemical Biology

Evidence-Backed Application Scenarios for 2-Chloro-3-methyl-6-nitroaniline in R&D and Industrial Chemistry


Preclinical Neuroscience Research: Selective SERT and nAChR Subtype Modulation

Leverage the compound's quantifiable 6.6-fold selectivity for SERT over DAT (IC₅₀ 100 nM vs. 658 nM) and its 6.7-fold selectivity for α3β4 over α4β2 nAChRs (IC₅₀ 1.8 nM vs. 12.0 nM) to investigate monoaminergic and cholinergic signaling pathways in vitro and ex vivo [1]. This defined activity profile makes it a useful pharmacological tool for dissecting the roles of these specific targets in neurological function and disease models, where a less selective compound would produce confounding effects.

Hematology and Antithrombotic Drug Discovery: High-Potency Factor XIa Inhibition

Utilize 2-Chloro-3-methyl-6-nitroaniline as a potent and selective starting point for the development of anticoagulant therapies targeting factor XIa. Its sub-nanomolar binding affinity (Ki = 2 nM) [2] for this key coagulation cascade enzyme positions it as a valuable lead compound for medicinal chemistry optimization. In contrast, its structural analog 2-chloro-4-methyl-6-nitroaniline shows negligible activity against the related serine protease elastase (IC₅₀ 60 µM), demonstrating that this specific substitution pattern is crucial for achieving the desired biological effect.

Medicinal and Organic Chemistry: A Versatile Intermediate for Complex Molecule Synthesis

Employ 2-Chloro-3-methyl-6-nitroaniline as a key building block for the construction of diverse chemical libraries and advanced intermediates. The orthogonal reactivity of its chloro (nucleophilic substitution), nitro (reduction), and methyl (steric modulation) groups allows for controlled, multi-step synthetic sequences . This functional group arrangement is not present in simpler or differently substituted anilines, making this compound a unique and valuable addition to any synthetic chemist's toolbox.

Agrochemical and Material Science Intermediate Development

Given the established use of nitroanilines as precursors for dyes, pigments, and herbicides , 2-Chloro-3-methyl-6-nitroaniline's specific substitution pattern offers potential for developing novel agrochemicals or functional materials with tailored properties. Its unique electronic and steric profile may confer improved selectivity or physical properties compared to more common, unsubstituted nitroanilines, though this application area requires further experimental validation for this specific compound.

Application
Selection Property
Validation Focus
Neuroscience research: monoamine/nAChR signaling
Transporter and receptor subtype profiling context
SERT/DAT and α3β4/α4β2 selectivity verification
Hematology research: coagulation cascade enzyme studies
Serine protease affinity context
Factor XIa binding and isomer-specificity confirmation
Medicinal chemistry: complex molecule synthesis
Orthogonal functional group reactivity
Regioselective derivatization and yield optimization
Agrochemical/materials science: functional precursor development
Electronic and steric profile context
Property screening and application-specific validation

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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